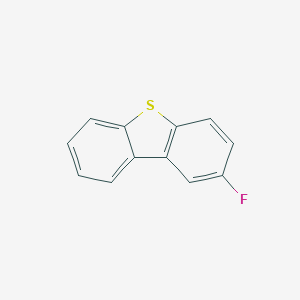

2-Fluorodibenzothiophene

Descripción general

Descripción

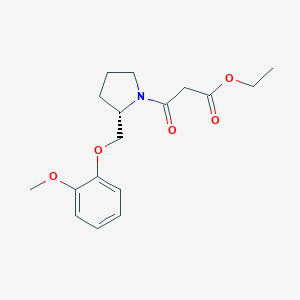

2-Fluorodibenzothiophene is a chemical compound with the molecular formula C12H7FS. It has a molecular weight of 202.25 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzothiophene core with a fluorine atom attached to one of the carbon atoms . The exact structure can be represented by the SMILES notation: C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that machine learning algorithms have been developed and proved successful in the task of chemical reaction prediction .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Antitumor Properties : A series of new 2-phenylbenzothiazoles, which are structurally related to 2-Fluorodibenzothiophene, have been synthesized and evaluated for their antitumor properties against various human cancer cell lines. Compounds in this series, including fluorinated 2-arylbenzothiazoles, have shown potent and selective inhibitory activity, especially against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

Selective Estrogen Receptor Modulators (SERMs) : Research on the 2-arylbenzothiophene core of raloxifene, a well-known SERM, indicates that modifications to this core, including fluorination, significantly influence its ability to bind to estrogen receptors and inhibit cancer cell proliferation. These modifications also impact the compound's tissue-selectivity in estrogen-related activities (Grese et al., 1997).

Positron Emission Tomography (PET) Imaging Agents : Carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET imaging agents for cancer diagnosis. These compounds, derived from this compound analogs, could serve as novel probes for imaging tyrosine kinase activity in cancers (Wang et al., 2006).

Dibenzothiophene-Based Chemosensors : Novel dibenzothiophene-based compounds have been synthesized for the detection of cyanide ions. These compounds demonstrate significant fluorescence attenuation and color change in response to cyanide, indicating their potential application as chemosensors (Zou et al., 2021).

Pharmacological Studies of Raloxifene Analogues : Analogs of raloxifene with modifications to the 2-arylbenzothiophene core have been studied for their activity as SERMs. These studies have led to the identification of compounds with potent effects on bone and cholesterol metabolism, without estrogen-like stimulation of uterine tissue (Grese et al., 1998).

Synthesis of Functionalized Dibenzothiophene Derivatives : Anionic cyclization of benzyne-tethered aryllithiums has been used to synthesize regioselectively functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process involves treating 2-fluorophenyl 2-iodophenylamines, ether, and thioether with t-BuLi and selected electrophiles, resulting in direct and regioselective formation of these derivatives (Sanz et al., 2006).

Safety and Hazards

While specific safety data for 2-Fluorodibenzothiophene was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-fluorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYKMXTWAGZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565816 | |

| Record name | 2-Fluorodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177586-38-8 | |

| Record name | 2-Fluorodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)